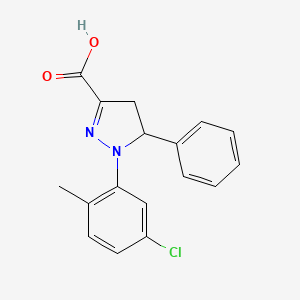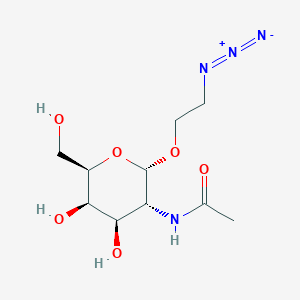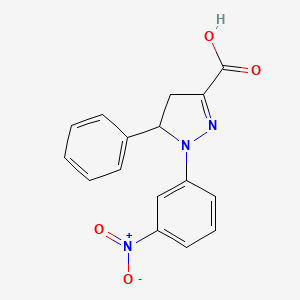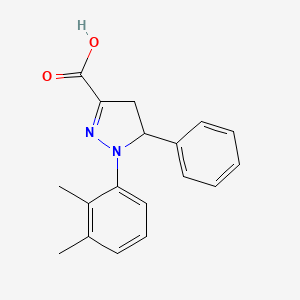![molecular formula C17H13F3N2O2 B6344999 5-Phenyl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylic acid CAS No. 1264041-63-5](/img/structure/B6344999.png)
5-Phenyl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “5-Phenyl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylic acid” is a type of pyrazole derivative. Pyrazoles are nitrogen-containing heterocyclic compounds that have occupied a unique position in various areas, including the pharmaceutical and agrochemical industries . They are known for their wide spectrum of pharmacological activities, including antibacterial, antifungal, antitumor, anticonvulsant, and anti-inflammatory properties .
Synthesis Analysis
The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . In a study, a trifluoromethyl group containing pyrazole-3-carboxamide derivative was synthesized and the structure of the molecule was verified using FT-IR, 1 H NMR, 13 C NMR spectroscopic methods and elemental analysis .Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be analyzed using spectroscopic methods and DFT calculations . For instance, the structure of a trifluoromethyl group containing pyrazole-3-carboxamide derivative was verified using FT-IR, 1 H NMR, 13 C NMR spectroscopic methods and elemental analysis . DFT calculations employing B3LYP method with 6-311+G (d, p) basis set were carried out to determine the theoretical characterization, spectroscopic and electronic properties of the compound .Chemical Reactions Analysis
The chemical reactions involving pyrazole derivatives can be analyzed using various techniques. For instance, the chemical selectivity and reactivity of a drug molecule, which helps to improve the stability of the molecule, can be analyzed via NBO calculations .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various methods. For instance, the compound’s molecular weight, purity, storage temperature, physical form, and InChI key can be determined .科学研究应用
5-Phenyl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylic acid has been studied for its potential use as an inhibitor of AChE, as well as its ability to modulate the activity of certain enzymes involved in the metabolism of drugs. This compound has been shown to inhibit the activity of AChE, and it has been suggested that this compound may be useful as a therapeutic agent for the treatment of neurological diseases such as Alzheimer's disease, Parkinson's disease, and myasthenia gravis. In addition, this compound has been studied for its potential use as a prodrug for the treatment of cancer, and it has been suggested that this compound may be useful in the delivery of certain chemotherapeutic agents.
作用机制
Target of Action
It is known that many compounds with a similar structure, such as those containing the trifluoromethyl (tfm, -cf3) group, have been approved by the fda for various diseases and disorders .
Mode of Action
Compounds with similar structures have been found to bind with high affinity to multiple receptors , which could suggest a similar mode of action for this compound.
Biochemical Pathways
It is known that many indole derivatives, which share some structural similarities with this compound, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that such compounds may affect a wide range of biochemical pathways.
Pharmacokinetics
The trifluoromethyl group in the compound could potentially enhance its lipophilicity, which might improve its absorption and distribution within the body .
Result of Action
It has been reported that some compounds with similar structures have shown anticancer and antioxidant activities , suggesting that this compound might have similar effects.
实验室实验的优点和局限性
The advantages of using 5-Phenyl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylic acid in lab experiments include its ability to inhibit AChE activity and its ability to modulate the activity of certain enzymes involved in the metabolism of drugs. In addition, this compound is relatively easy to synthesize, making it an attractive compound for use in lab experiments. The limitations of using this compound in lab experiments include its potential to cause side effects such as nausea, dizziness, and headache. In addition, this compound is not approved for use in humans, so any experiments involving this compound must be done with caution.
未来方向
The potential future directions for the use of 5-Phenyl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylic acid include further research into its potential use as an inhibitor of AChE and its potential use as a prodrug for the treatment of cancer. In addition, further research into the biochemical and physiological effects of this compound could lead to a better understanding of how the compound works and its potential therapeutic applications. Finally, further research into the structure-activity relationships of this compound could lead to the development of more potent derivatives of the compound.
合成方法
5-Phenyl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylic acid can be synthesized through a variety of methods. One method involves the reaction of 4-bromo-2-trifluoromethylphenylpyrazole with phenylmagnesium bromide in anhydrous tetrahydrofuran (THF) at room temperature. This reaction produces the desired this compound product in good yield. Another method involves the reaction of 4-bromo-2-trifluoromethylphenylpyrazole with aryl- or alkyl-magnesium halides in the presence of a base such as potassium carbonate in THF. This reaction also produces the desired this compound product in good yield.
安全和危害
The safety and hazards associated with “5-Phenyl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylic acid” can be determined based on its GHS (Globally Harmonized System) classification. For instance, the compound may have hazard statements such as H315, H319, H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .
属性
IUPAC Name |
3-phenyl-2-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O2/c18-17(19,20)12-7-4-8-13(9-12)22-15(10-14(21-22)16(23)24)11-5-2-1-3-6-11/h1-9,15H,10H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMVZAFLTZGGCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C(=O)O)C2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl (2Z)-2-chloro-2-[2-(2-chloro-5-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344918.png)
![Ethyl (2Z)-2-chloro-2-[2-(2,5-dichlorophenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344924.png)
![Ethyl (2Z)-2-chloro-2-[2-(2,4,5-trichlorophenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344927.png)
![Ethyl (2Z)-2-chloro-2-[2-(2-methyl-5-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344931.png)
![Ethyl (2Z)-2-chloro-2-[2-(2,5-dimethylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344934.png)
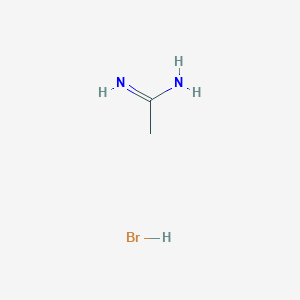
![Ethyl (2Z)-2-chloro-2-[2-(5-chloro-2-methoxyphenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344949.png)

![Ethyl (2Z)-2-chloro-2-[2-(4-chloro-3-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344965.png)

